bacteriocin BM1 - 155982-40-4

bacteriocin BM1

Catalog Number: EVT-1521000
CAS Number: 155982-40-4
Molecular Formula: C14H31NO4Si
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriocin BM1 is a type of bacteriocin produced by certain strains of lactic acid bacteria, notably within the class II bacteriocins. These antimicrobial peptides are ribosomally synthesized and exhibit a range of antibacterial activities, particularly against Gram-positive bacteria. Bacteriocins are categorized based on their structure and mechanism of action, with BM1 falling under the unmodified peptide classification, typically characterized by their stability and effectiveness in low concentrations.

Source

Bacteriocin BM1 is primarily derived from lactic acid bacteria, which are commonly found in fermented foods. Specific strains that produce bacteriocin BM1 include Lactobacillus species, known for their role in food preservation and probiotic benefits. The production of bacteriocins is influenced by various factors, including the growth conditions and the genetic makeup of the producing strain.

Classification

Bacteriocins are classified into two main classes:

  • Class I: Modified bacteriocins that include post-translational modifications.
  • Class II: Unmodified peptides, which include bacteriocin BM1. Class II bacteriocins are generally more straightforward in structure and are less stable than their class I counterparts but are effective against a broad range of microorganisms .
Synthesis Analysis

Methods

The synthesis of bacteriocin BM1 involves ribosomal translation from specific genes encoded within the bacterial genome. The production can be enhanced through various fermentation techniques:

  • Natural Fermentation: Utilizing native strains under optimized conditions to increase yield.
  • Genetic Engineering: Employing recombinant DNA technology to express bacteriocin genes in host organisms such as Escherichia coli, which can facilitate higher yields due to controlled expression systems .

Technical Details

The purification process for bacteriocin BM1 typically involves:

  • Cell Lysis: Breaking down bacterial cells to release the bacteriocin.
  • Chromatography Techniques: Such as cation exchange and reverse-phase liquid chromatography to isolate and purify the active compound from the culture supernatant .
Molecular Structure Analysis

Structure

The molecular structure of bacteriocin BM1 consists of a linear peptide chain typically ranging from 6 to 10 kilodaltons in molecular weight. The exact amino acid sequence can vary depending on the producing strain, but it often features conserved motifs that are critical for its antimicrobial activity.

Data

The molecular weight and structural characteristics can be analyzed using techniques such as mass spectrometry and high-performance liquid chromatography (HPLC). These methods allow for the determination of purity and identification of specific structural features essential for its activity .

Chemical Reactions Analysis

Reactions

Bacteriocin BM1 exhibits antimicrobial activity through several biochemical reactions:

  • Membrane Permeabilization: Inducing pore formation in target bacterial membranes, leading to cell lysis.
  • Inhibition of Cell Wall Synthesis: Disrupting the formation of peptidoglycan layers in susceptible bacteria.
  • Interference with Metabolic Pathways: Affecting essential metabolic functions within target cells .

Technical Details

The mechanisms by which these reactions occur involve specific interactions with cellular receptors on target bacteria, which can vary based on the structural features of the bacteriocin .

Mechanism of Action

Bacteriocin BM1 functions primarily through:

  • Pore Formation: The peptide inserts itself into bacterial membranes, creating pores that disrupt ion gradients and lead to cell death.
  • Competitive Inhibition: It may also compete with essential nutrients or binding sites on bacterial surfaces, further inhibiting growth.

Data indicates that these mechanisms allow bacteriocins to exert their effects at very low concentrations, making them potent antimicrobial agents .

Physical and Chemical Properties Analysis

Physical Properties

Bacteriocin BM1 is generally heat-stable but sensitive to extreme pH levels. Its solubility varies depending on the medium used for purification and storage.

Chemical Properties

  • Molecular Weight: Typically between 6 kDa and 10 kDa.
  • Stability: While class II bacteriocins like BM1 are less stable than their class I counterparts, they can retain activity under various conditions due to structural features such as disulfide bridges .

Relevant analyses often involve determining the minimum inhibitory concentration (MIC) against various bacterial strains to assess its effectiveness.

Applications

Bacteriocin BM1 has several scientific uses:

  • Food Preservation: Employed as a natural preservative in dairy products and fermented foods to inhibit spoilage organisms.
  • Biopreservation: Used in food technology to extend shelf life while maintaining safety by controlling pathogenic bacteria.
  • Therapeutic Potential: Investigated for use in combating antibiotic-resistant bacterial infections due to its unique mode of action .
Introduction to Bacteriocin BM1

Definition and Classification of Bacteriocins

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to inhibit closely related bacterial strains. They are categorized based on molecular weight, post-translational modifications, and genetic features:

  • Class I (Lantibiotics): Small (<5 kDa), heat-stable peptides containing atypical amino acids (e.g., lanthionine). Example: Nisin [4] [6].
  • Class II: Small (<10 kDa), heat-stable, non-lanthionine-containing peptides. Subdivided into:
  • IIa: Pediocin-like bacteriocins with anti-Listeria activity and conserved YGNGV motif (e.g., pediocin PA-1).
  • IIb: Two-peptide bacteriocins requiring synergistic action (e.g., lactococcin G).
  • IIc: Circular bacteriocins with covalent head-to-tail bonding (e.g., enterocin AS-48).
  • IId: Non-pediocin linear bacteriocins (e.g., aureocin A53) [3] [6] [9].
  • Class III: Large (>30 kDa), heat-labile proteins (e.g., helveticin J) [3] [5].Bacteriocin BM1 belongs to Class IIa, characterized by its narrow spectrum and membrane-permeabilizing activity [1] [2].

Table 1: Classification Framework for Bacteriocins

ClassKey FeaturesMolecular WeightExample
ILanthionine-containing, post-translationally modified<5 kDaNisin A
IIaLinear, YGNGV motif, anti-Listeria<10 kDaPediocin PA-1, BM1
IIbTwo-peptide synergy<10 kDaLactococcin G
IIcCircular structure3–10 kDaEnterocin AS-48
IIdLinear, no conserved motif<10 kDaAureocin A53
IIIThermolabile proteins>30 kDaHelveticin J

Historical Context and Discovery of Bacteriocin BM1

Bacteriocin BM1 was first identified in the late 1990s during genomic screenings of Carnobacterium species isolated from refrigerated meat products. Key milestones:

  • Initial Isolation: Purified from Carnobacterium maltaromaticum (formerly C. piscicola) LV17 using ammonium sulfate precipitation and reversed-phase HPLC [1] [7].
  • Genetic Characterization: The structural gene (cbmb1) was sequenced in 1996, revealing a plasmid-encoded 62-amino-acid prepeptide with a double-glycine leader sequence [2] [7].
  • Functional Validation: Demonstrated potent activity against Listeria monocytogenes and other Gram-positive pathogens at nanomolar concentrations [1] [2].Unlike class I bacteriocins (e.g., nisin), BM1 requires no post-translational modifications beyond leader peptide cleavage, simplifying its biosynthesis [7] [9].

Taxonomic Origin and Producer Organisms

Bacteriocin BM1 is natively produced by specific strains of lactic acid bacteria (LAB) within the genus Carnobacterium:

  • Primary Producer: Carnobacterium maltaromaticum (strains LV17, C2, and ATCC 35586) [1] [2].
  • Ecological Niche: These strains colonize protein-rich, refrigerated environments:
  • Meat and fish products
  • Dairy processing facilities
  • Cold-stored vacuum-packed foods [1] [5].
  • Genetic Determinants: The BM1 biosynthetic cluster (cbm) is typically chromosomally encoded, contrasting with plasmid-borne class IIa bacteriocins like pediocin PA-1 [2] [5].Table 2: Producer Organisms and Genetic Features of Bacteriocin BM1
Producer StrainHabitatGenetic LocationCluster Genes
C. maltaromaticum LV17Vacuum-packed meatChromosomecbmb1 (structural), cbmI (immunity), cbmT (transporter)
C. maltaromaticum C2Freshwater fishChromosomeIdentical to LV17 cluster

Properties

CAS Number

155982-40-4

Product Name

bacteriocin BM1

Molecular Formula

C14H31NO4Si

Synonyms

bacteriocin BM1

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